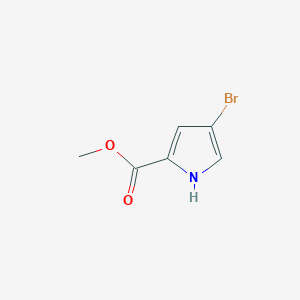
Fenoldopam Hydrobromide
Overview
Description
Fenoldopam is a rapid-acting vasodilator primarily used for the lowering of blood pressure during episodes of severe hypertension . It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . Fenoldopam has minimal adrenergic effects . It is used when blood pressure needs to be lowered quickly, including malignant hypertension with deteriorating end-organ function .
Molecular Structure Analysis
The molecular formula of Fenoldopam Hydrobromide is C16H17BrClNO3 . The exact mass is 385.00803 g/mol and the molecular weight is 386.7 g/mol .
Scientific Research Applications
Osteogenic Intercellular Signaling and Bone Adaptation
Fenoldopam has been identified as a potential therapeutic agent for enhancing bone formation and adaptation. Research suggests that fenoldopam can sensitize primary cilia-mediated mechanosensing, which is crucial for osteocyte mechanosensitivity. This can promote pro-osteogenic paracrine signaling to osteoblasts, potentially benefiting conditions like osteoporosis . The compound could be used to potentiate osteocyte mechanosensing in vitro, leading to improved bone health and adaptation in vivo.
Mechanotransduction in Osteoporosis Treatment
The application of fenoldopam in osteoporosis treatment is particularly promising. It targets the primary cilium, a critical mechanosensor within bone cells, to enhance the inherent mechanosensitivity of bone. This approach could be revolutionary for osteoporosis therapeutics, which currently do not focus on bone mechanosensitivity . Fenoldopam’s ability to bias trabecular bone adaptation with minimal adverse effects makes it a potential candidate for future osteoporosis treatment strategies.
Enhancing Bone Formation in Osteoporotic Animals
Fenoldopam has been shown to sensitize bones to mechanical stimulation in both healthy and osteoporotic mice. This suggests that fenoldopam treatment could be used to enhance bone formation in osteoporotic animals, providing a new avenue for research and treatment of low bone mass conditions . The research indicates that fenoldopam could be part of a treatment strategy that includes an exercise regimen to improve long-term bone health in patients with impaired bone quality.
Organic Chemistry Education
In the field of organic chemistry education, fenoldopam derivatives have been used to teach important concepts. An innovative experiment involving the bromination of acetophenone derivatives, which includes fenoldopam, was conducted to enhance students’ understanding of organic reaction principles and foster innovation consciousness . This application demonstrates fenoldopam’s role in advancing educational methodologies in chemistry.
Pharmaceutical Intermediates
Fenoldopam derivatives, particularly bromoacetophenone compounds, serve as significant intermediates in organic synthesis. They find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals . The α-bromination reaction of carbonyl compounds, including fenoldopam derivatives, is a crucial aspect of organic chemistry, highlighting the compound’s importance in the synthesis of various products.
Method Development and Validation in Analytical Chemistry
Fenoldopam is also involved in the method development and validation processes in analytical chemistry. It is used in the identification and characterization of various products, which may change their properties during analysis . This application underscores fenoldopam’s utility in ensuring the accuracy and reliability of analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Mechanism of Action
Target of Action
Fenoldopam Hydrobromide primarily targets Dopamine D1 receptors and α2-adrenoceptors . The Dopamine D1 receptors are primarily located in the renal, mesenteric, and coronary arteries . The α2-adrenoceptors are found in the peripheral vasculature .
Mode of Action
Fenoldopam Hydrobromide is a rapid-acting vasodilator . It acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The R-isomer of Fenoldopam Hydrobromide, which is responsible for the biological activity, has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .
Biochemical Pathways
Fenoldopam Hydrobromide causes arterial/arteriolar vasodilation leading to a decrease in blood pressure by activating peripheral D1 receptors . It decreases afterload and also promotes sodium excretion via specific dopamine receptors along the nephron . The renal effect of Fenoldopam Hydrobromide and dopamine may involve physiological antagonism of the renin-angiotensin system in the kidney .
Pharmacokinetics
It has a short elimination half-life of about 5 minutes . Approximately 90% of Fenoldopam Hydrobromide is excreted in the urine, and about 10% is excreted in the feces .
Result of Action
The primary molecular and cellular effect of Fenoldopam Hydrobromide’s action is the vasodilation of most arterial beds , including renal, mesenteric, and coronary arteries . This results in a reduction in systemic vascular resistance . Fenoldopam Hydrobromide also promotes sodium excretion via specific dopamine receptors along the nephron .
Action Environment
Fenoldopam Hydrobromide is used as an antihypertensive agent postoperatively, and also intravenously (IV) to treat a hypertensive crisis . Since Fenoldopam Hydrobromide is an intravenous agent with minimal adrenergic effects that improves renal perfusion, in theory, it could be beneficial in hypertensive patients with concomitant chronic kidney disease . It can cause reflex tachycardia, but this is dependent on the infusion of the drug .
properties
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3.BrH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGOSRLTVBPLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67227-56-9 (Parent) | |
| Record name | Fenoldopam hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501017273 | |
| Record name | Fenoldopam monohydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenoldopam Hydrobromide | |
CAS RN |
67287-54-1 | |
| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoldopam hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoldopam monohydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(4-hydroxyphenyl)-1H-3-benzazepinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOLDOPAM HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BQI8R8GEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)



![4H-Benzo[def]carbazole](/img/structure/B125713.png)
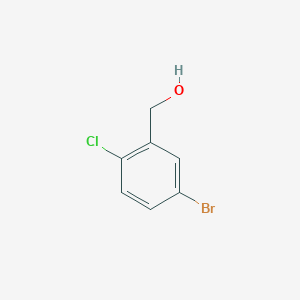
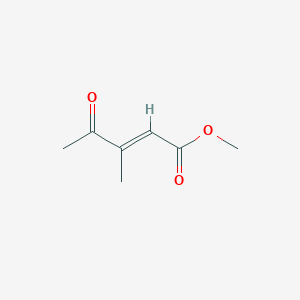

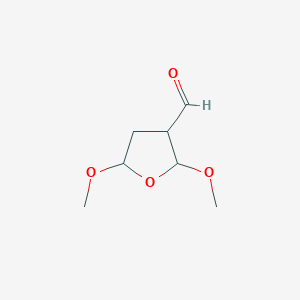
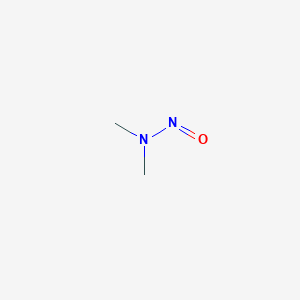
![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)

